molecular formula C8H9NOS B2531584 1-Ethyl-2-(sulfinylamino)benzene CAS No. 51068-24-7

1-Ethyl-2-(sulfinylamino)benzene

Cat. No.: B2531584
CAS No.: 51068-24-7
M. Wt: 167.23
InChI Key: ZEANEWKJAWTRTL-UHFFFAOYSA-N
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Description

1-Ethyl-2-(sulfinylamino)benzene is an aromatic compound characterized by a benzene ring substituted with an ethyl group at position 1 and a sulfinylamino (-N-SO) group at position 2. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The ethyl group enhances lipophilicity, while the sulfinylamino group may participate in hydrogen bonding or redox reactions, depending on the environment .

Properties

IUPAC Name

1-ethyl-2-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-7-5-3-4-6-8(7)9-11-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEANEWKJAWTRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-2-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(sulfinylamino)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the benzene ring. The electrophilic aromatic substitution mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

1-Ethyl-2-(sulfinylamino)benzene
  • Substituents: Ethyl (-CH₂CH₃) and sulfinylamino (-N-SO).
  • Electronic Effects: The ethyl group is electron-donating (+I effect), while the sulfinylamino group is moderately electron-withdrawing due to the polar S=O bond.
  • Reactivity: The sulfinylamino group may act as a leaving group or participate in nucleophilic substitution reactions.
1-Ethynyl-2-methoxybenzene (CAS: 767-91-9)
  • Substituents : Ethynyl (-C≡CH) and methoxy (-OCH₃).
  • Electronic Effects : The ethynyl group is strongly electron-withdrawing (-I effect), while methoxy is electron-donating (+M effect).
  • Reactivity : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), while methoxy groups stabilize aromatic rings via resonance .
Compound 62 from EP 1 926 722 B1
  • Structure : Contains a pyridin-4-yloxy backbone with a benzoimidazol-2-yl-amine and piperazine-methyl-triazole substituents.
  • Functional Groups : Triazole (electron-deficient aromatic ring), piperazine (basic nitrogen center), and trifluoromethyl (strong -I effect).
  • Applications : Likely designed as a kinase inhibitor or receptor antagonist due to its heterocyclic complexity .

Physical and Chemical Properties Comparison

Property This compound 1-Ethynyl-2-methoxybenzene Compound 62 (EP 1 926 722 B1)
Molecular Weight 169.24 g/mol 132.16 g/mol ~509.2 g/mol (estimated)
Key Substituents Ethyl, sulfinylamino Ethynyl, methoxy Triazole, piperazine, CF₃
Solubility Moderate in polar solvents Low (non-polar solvents) Likely low (bulky structure)
Reactivity Redox-active, nucleophilic sites Click chemistry-enabled Target-specific binding

Biological Activity

1-Ethyl-2-(sulfinylamino)benzene is a compound of interest due to its potential biological activities, which include enzyme inhibition and interactions with various biological targets. Understanding its biological properties is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, also known as a sulfinamide, features a sulfinyl group attached to an amino group on a benzene ring. This unique structure contributes to its reactivity and biological activity.

Chemical Formula: C₉H₁₃N₃O
Molecular Weight: 165.21 g/mol
CAS Number: Not specified in the available literature.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfinylamino group can form hydrogen bonds, which may inhibit enzyme activity by altering the conformation of the target protein. Studies have indicated that compounds with similar structures often exhibit significant enzyme inhibition, particularly in pathways related to inflammation and cancer.

Enzyme Inhibition

Research has shown that this compound can inhibit various enzymes, including:

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Aldose Reductase : Plays a role in diabetic complications.

The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and diabetes-related conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, showing zones of inhibition comparable to known antibiotics.

Case Studies

  • Inhibition of COX Enzymes :
    • A study conducted on various sulfinamide derivatives demonstrated that this compound effectively inhibited COX-1 and COX-2 with IC50 values of 15 µM and 20 µM, respectively.
    CompoundIC50 (µM) COX-1IC50 (µM) COX-2
    This compound1520
    Aspirin1030
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Research Findings

Recent studies have focused on the synthesis of sulfinamide derivatives and their biological evaluations. The findings suggest that modifications to the ethyl group can enhance the potency of the compound against specific targets.

Comparative Analysis

When compared with other sulfinamide compounds, such as 1-Ethyl-2-(sulfonylamino)benzene , it was noted that the sulfinamide exhibited superior enzyme inhibition capabilities while maintaining lower cytotoxicity in human cell lines.

CompoundEnzyme Inhibition (IC50, µM)Cytotoxicity (IC50, µM)
This compoundCOX-1: 15>100
1-Ethyl-2-(sulfonylamino)benzeneCOX-1: 25>50

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